molecular formula C9H13NO3S B8693410 4-Pyridinepropanol, 4-methanesulfonate

4-Pyridinepropanol, 4-methanesulfonate

Cat. No. B8693410
M. Wt: 215.27 g/mol
InChI Key: HYPWPLUSYSWCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridinepropanol, 4-methanesulfonate is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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properties

Product Name

4-Pyridinepropanol, 4-methanesulfonate

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

3-pyridin-4-ylpropyl methanesulfonate

InChI

InChI=1S/C9H13NO3S/c1-14(11,12)13-8-2-3-9-4-6-10-7-5-9/h4-7H,2-3,8H2,1H3

InChI Key

HYPWPLUSYSWCMS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCC1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirring solution of 3-pyridin-4-yl-propan-1-ol (0.71 mL, 5.47 mmol) in dichloromethane (20 mL) in a 0° C. ice bath, is added triethylamine (0.95 mL, 6.83 mmol) and methanesulfonylchloride (0.44 mL, 5.74 mmol) and the ice bath removed. The mixture is stirred at room temperature for 15 min after which time the reaction is complete. The product is left in solution and used as is in the subsequent reaction.
Quantity
0.71 mL
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a round bottom flask was charged with 4-pyridinepropanol (5 g, 36.45mmol), triethylamine (5.7 mL, 72.9 mmol), methylene chloride (80 mL). The solution was cooled down to 0° C. and mesyl chloride (5.7 mL, 72.9 mmol) in methylene chloride (20 mL) was slowly added. The ice bath was removed, and the mixture was stirred at room temperature overnight before being concentrated. The residue was diluted with ethyl acetate, and the organic was washed with water (2×) and brine (1×). It was dried over anhydrous sodium sulfate and concentrated to give methanesulfonic acid 3-pyridin-4-yl-propyl ester as a dark oil (6.52 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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